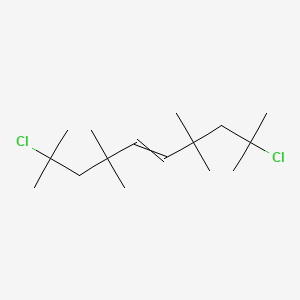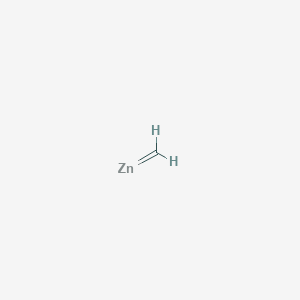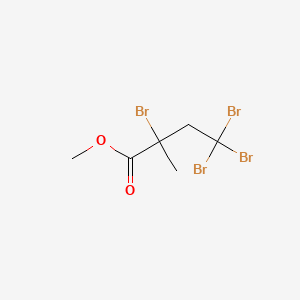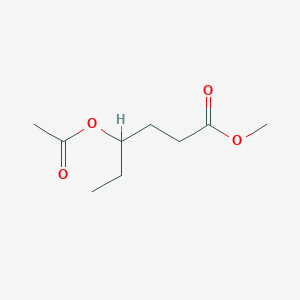
Hexanoic acid, 4-(acetyloxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C9H16O4. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ester functional group, which is responsible for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-(acetyloxy)-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where hexanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and methanol.
Reduction: Hexanol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 4-(acetyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and methanol, which can then participate in various biochemical pathways. The ester functional group also allows it to interact with enzymes and other proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 4-(acetyloxy)-, methyl ester can be compared with other similar esters, such as:
Methyl hexanoate: Similar in structure but lacks the acetyloxy group.
Ethyl hexanoate: Similar ester but with an ethyl group instead of a methyl group.
Hexanoic acid, 4-methyl-, methyl ester: Contains a methyl group on the hexanoic acid chain.
Eigenschaften
CAS-Nummer |
112059-09-3 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 4-acetyloxyhexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-8(13-7(2)10)5-6-9(11)12-3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
WRENTVUAYOGUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
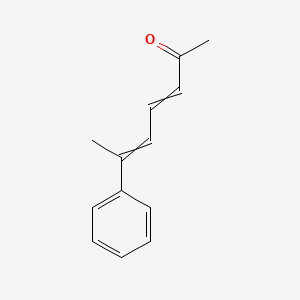
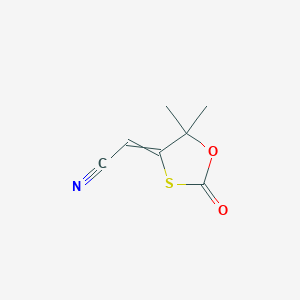

![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
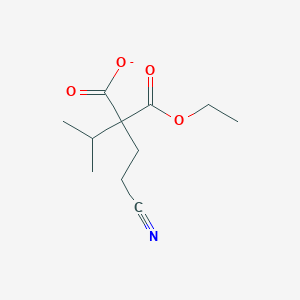
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
